molecular formula C5H14Cl2N2 B6250569 3-(Aminomethyl)pyrrolidine dihydrochloride CAS No. 1432795-18-0

3-(Aminomethyl)pyrrolidine dihydrochloride

Cat. No.: B6250569
CAS No.: 1432795-18-0
M. Wt: 173.1
InChI Key:
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Description

3-(Aminomethyl)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)pyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with formaldehyde and hydrogen chloride. One common method includes the following steps:

    Formation of the Intermediate: Pyrrolidine reacts with formaldehyde to form 3-(Aminomethyl)pyrrolidine.

    Hydrochloride Formation: The intermediate is then treated with hydrogen chloride gas to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pyrrolidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Aminomethyl)pyrrolidine dihydrochloride is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It acts as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, lacking the aminomethyl group.

    3-(Aminomethyl)pyridine dihydrochloride: A similar compound with a pyridine ring instead of pyrrolidine.

    4-(Aminomethyl)pyrrolidine dihydrochloride: A positional isomer with the aminomethyl group at the 4-position.

Uniqueness

3-(Aminomethyl)pyrrolidine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the aminomethyl group at the 3-position enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its ability to form stable dihydrochloride salts makes it suitable for various applications in research and industry.

Properties

IUPAC Name

pyrrolidin-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-3-5-1-2-7-4-5;;/h5,7H,1-4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFYAPWMJMCTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432795-18-0
Record name 1-(pyrrolidin-3-yl)methanamine dihydrochloride
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